molecular formula C15H18Cl5N3OS B12004483 N-(2,2,2-trichloro-1-{[(2,4-dichlorophenyl)carbamothioyl]amino}ethyl)hexanamide

N-(2,2,2-trichloro-1-{[(2,4-dichlorophenyl)carbamothioyl]amino}ethyl)hexanamide

Cat. No.: B12004483
M. Wt: 465.6 g/mol
InChI Key: XKKQNBSDKFGYOR-UHFFFAOYSA-N
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Description

N-(2,2,2-trichloro-1-{[(2,4-dichlorophenyl)carbamothioyl]amino}ethyl)hexanamide, also known by its chemical formula C21H24Cl3N3O2S , is a synthetic compound with a molecular weight of approximately 488.87 g/mol. It falls within the class of amides and contains both chlorine and sulfur atoms in its structure .

Preparation Methods

Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common method involves the reaction of an appropriate amine (such as 2,4-dichloroaniline) with 2,2,2-trichloroethyl isocyanate. The resulting product is then treated with hexanoic acid to form N-(2,2,2-trichloro-1-{[(2,4-dichlorophenyl)carbamothioyl]amino}ethyl)hexanamide .

Industrial Production:

Chemical Reactions Analysis

Reactivity: N-(2,2,2-trichloro-1-{[(2,4-dichlorophenyl)carbamothioyl]amino}ethyl)hexanamide can participate in various chemical reactions:

  • Oxidation : It may undergo oxidation reactions under suitable conditions.
  • Reduction : Reduction processes can modify its functional groups.
  • Substitution : Substitution reactions involving the chlorine atoms are possible.
Common Reagents and Conditions:
  • Oxidation : Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
  • Reduction : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
  • Substitution : Various nucleophiles (e.g., amines, thiols) can replace chlorine atoms.

Major Products: The specific products formed depend on the reaction conditions and reagents used.

Scientific Research Applications

N-(2,2,2-trichloro-1-{[(2,4-dichlorophenyl)carbamothioyl]amino}ethyl)hexanamide finds applications in:

  • Chemistry : As a building block for designing novel compounds.
  • Biology : In studies related to enzyme inhibition or receptor binding.
  • Medicine : Potential therapeutic applications (yet to be fully explored).
  • Industry : As a precursor in the synthesis of other compounds.

Mechanism of Action

The precise mechanism by which this compound exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

Properties

Molecular Formula

C15H18Cl5N3OS

Molecular Weight

465.6 g/mol

IUPAC Name

N-[2,2,2-trichloro-1-[(2,4-dichlorophenyl)carbamothioylamino]ethyl]hexanamide

InChI

InChI=1S/C15H18Cl5N3OS/c1-2-3-4-5-12(24)22-13(15(18,19)20)23-14(25)21-11-7-6-9(16)8-10(11)17/h6-8,13H,2-5H2,1H3,(H,22,24)(H2,21,23,25)

InChI Key

XKKQNBSDKFGYOR-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC1=C(C=C(C=C1)Cl)Cl

Origin of Product

United States

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